molecular formula C19H13ClN2O3 B332683 N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide

N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide

Cat. No.: B332683
M. Wt: 352.8 g/mol
InChI Key: QEDPATSNVXQRMT-UHFFFAOYSA-N
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Description

N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C19H13ClN2O3 It is a derivative of biphenyl, featuring a carboxamide group attached to the biphenyl structure, with additional chloro and nitro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide typically involves the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce the nitro group.

    Chlorination: The nitrated biphenyl is then chlorinated to add the chloro substituent.

    Amidation: The final step involves the reaction of the chlorinated nitrobiphenyl with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by amidation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Reduction: The major product of reduction is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical interactions, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)benzamide
  • N-(2-chloro-4-nitrophenyl)aniline
  • N-(2-chloro-4-nitrophenyl)phenylacetamide

Uniqueness

N-{2-chloro-4-nitrophenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its biphenyl structure, which provides additional stability and potential for diverse chemical modifications compared to simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13ClN2O3

Molecular Weight

352.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H13ClN2O3/c20-17-12-16(22(24)25)10-11-18(17)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,23)

InChI Key

QEDPATSNVXQRMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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